![molecular formula C6H3ClN2S B2605478 7-Chlorothieno[2,3-D]pyridazine CAS No. 697-71-2](/img/structure/B2605478.png)
7-Chlorothieno[2,3-D]pyridazine
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Overview
Description
7-Chlorothieno[2,3-D]pyridazine is a chemical compound with the CAS Number: 697-71-2. It has a molecular weight of 170.62 and its IUPAC name is 7-chlorothieno[2,3-d]pyridazine .
Molecular Structure Analysis
The InChI code for 7-Chlorothieno[2,3-D]pyridazine is 1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Derivatives
- Pyridazino[4′,3′:4,5]thieno[3,2−d]-1,2,3-triazinones, derivatives of the thieno[2,3-c]pyridazine ring system, have been synthesized using a diazotization reaction. These derivatives underwent further displacement reactions to produce various substituted derivatives, characterized by elemental analyses and spectral data (Deeb, Kotb, & El-Abbasy, 2005).
Biological Activities
- Pyrazole[3,4-d]pyridazine derivatives have been identified as potent inhibitors of carbonic anhydrase (hCA I and II) isoenzymes and acetylcholinesterase (AChE). These derivatives demonstrated good inhibition capabilities, with Ki values ranging for different isoenzymes, highlighting their potential as biological macromolecules and pharmacological activities (Taslimi et al., 2019).
Antimicrobial Properties
- Pyridazine N-oxides, specifically 3-chloro-4-carbamoyl-5-aryl-6-methyl-pyridazine N-oxides, have been synthesized and evaluated for their antimicrobial properties. Though generally ineffective against certain bacteria and fungi, some compounds showed good activity against Trichomonas vaginalis (Gavini et al., 1997).
Crystal Structure and Chemical Properties
- Recent studies on pyridazine derivatives, including triazolo[4,3-b]pyridazine compounds, have revealed significant anti-tumor and anti-inflammatory properties. These compounds have been characterized by NMR, IR, mass spectral studies, and X-ray diffraction techniques, and their quantum chemical parameters have been determined through Density Functional Theory (DFT) calculations (Sallam et al., 2021).
Herbicidal Activities
- 4-(3-Trifluoromethylphenyl)pyridazine, a new series of compounds with bleaching and herbicidal activities, has been synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate. These derivatives exhibited significant herbicidal activities against dicotyledonous plants, compared to commercial herbicides (Xu et al., 2008).
Azide/Tetrazole Equilibrium
- Research on 7(8)-chlorofuro(thieno)[3,2-d]pyrimidines led to the discovery of fused furo- and thieno[2,3-e]tetrazolo[1,5-c]pyrimidines, existing in equilibrium with 7(8)-azidofuro(thieno)[3,2-d]pyrimidines. These compounds provided insights into the azide/tetrazole equilibrium in different solvents (Sirakanyan et al., 2016).
Safety and Hazards
The safety information for 7-Chlorothieno[2,3-D]pyridazine includes several hazard statements: H315, H319, H335. These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which 7-chlorothieno[2,3-d]pyridazine belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
Pyridazinone derivatives have been reported to interact with various biological targets, leading to a broad spectrum of activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
properties
IUPAC Name |
7-chlorothieno[2,3-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWGIQKVUKVOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothieno[2,3-D]pyridazine | |
CAS RN |
697-71-2 |
Source
|
Record name | 7-chlorothieno[2,3-d]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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